Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate
Description
Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate is a halogenated indole derivative with a molecular formula of C₁₂H₉ClFNO₃ and a molecular weight of 269.67 g/mol. Its structure features:
- A formyl group (-CHO) at position 3, which enhances reactivity toward nucleophilic additions (e.g., Schiff base formation).
- An ethyl ester at position 2, contributing to lipophilicity and serving as a handle for further derivatization.
This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing indole-based pharmaceuticals. Its reactive formyl group and halogen substituents make it a versatile precursor for creating analogs with tailored biological or physicochemical properties .
Properties
IUPAC Name |
ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)11-8(5-16)7-3-6(14)4-9(13)10(7)15-11/h3-5,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPYVSCUZSGIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156556 | |
| Record name | 1H-Indole-2-carboxylic acid, 7-chloro-5-fluoro-3-formyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360921-15-8 | |
| Record name | 1H-Indole-2-carboxylic acid, 7-chloro-5-fluoro-3-formyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1360921-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxylic acid, 7-chloro-5-fluoro-3-formyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically begins with the preparation of substituted indole-2-carboxylate esters, followed by selective functional group transformations to introduce the formyl group at the 3-position and the fluoro substituent at the 5-position. The chloro substituent at the 7-position is generally introduced via halogenated starting materials or by electrophilic aromatic substitution.
Preparation of Ethyl 7-chloro-1H-indole-2-carboxylate Intermediate
A key intermediate in the synthesis is ethyl 7-chloro-1H-indole-2-carboxylate, which can be prepared through the Fischer indole synthesis starting from 2-chlorophenylhydrazine hydrochloride and ethyl pyruvate in the presence of acid catalysts such as concentrated sulfuric acid and polyphosphoric acid (PPA). The reaction conditions involve stirring at ambient temperature followed by heating under reflux for extended periods (up to 72 hours) to ensure complete cyclization and formation of the indole ring.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reaction of 2-chlorophenylhydrazine hydrochloride with ethyl pyruvate in ethanol with sulfuric acid and PPA heating at reflux for 24-72 h | Ethanol, concentrated H2SO4 (3 drops), PPA (0.5 g), reflux 24-72 h | 45.7% | Purification via silica gel chromatography (5-10% ethyl acetate/hexane) |
| Hydrolysis of ester to 7-chloro-1H-indole-2-carboxylic acid | 1 M LiOH in ethanol/water, ambient temperature, 18 h | 92% (reported for similar esters) | Acidification with 10% HCl, extraction with ethyl acetate |
This intermediate is crucial for further functionalization steps.
Formylation at the 3-Position
The formyl group at the 3-position of the indole ring is typically introduced via a Vilsmeier-Haack reaction, which involves the treatment of the indole ester with a Vilsmeier reagent generated in situ from DMF and POCl3. This reaction selectively formylates the 3-position of the indole ring under controlled temperature conditions.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Vilsmeier-Haack formylation | POCl3, DMF, 0-5 °C to room temperature, several hours | Variable (generally moderate to good) | Requires careful quenching and work-up to isolate aldehyde |
Final Purification and Characterization
After completion of the synthetic steps, the crude product is purified by silica gel chromatography using solvent systems such as ethyl acetate/hexane or methanol/dichloromethane mixtures with ammonia additives to improve elution of the polar aldehyde compound. Characterization is performed by ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure and purity.
Summary Table of Preparation Steps
| Step | Reaction | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Fischer indole synthesis | 2-chlorophenylhydrazine hydrochloride, ethyl pyruvate, H2SO4, PPA, ethanol, reflux 24-72 h | ~45.7 | Formation of ethyl 7-chloro-1H-indole-2-carboxylate |
| 2 | Hydrolysis of ester | 1 M LiOH in ethanol/water, ambient temperature, 18 h | ~92 (similar esters) | Conversion to 7-chloro-1H-indole-2-carboxylic acid |
| 3 | Introduction of 5-fluoro substituent | Electrophilic or nucleophilic fluorination | Variable | Depends on starting materials and method |
| 4 | Formylation at 3-position | Vilsmeier-Haack reaction (POCl3, DMF) | Moderate to good | Selective formylation to 3-formyl derivative |
| 5 | Purification | Silica gel chromatography | - | Use of ethyl acetate/hexane or methanol/dichloromethane |
Research Findings and Notes
- The Fischer indole synthesis remains the cornerstone for constructing the indole core with desired substitutions.
- Polyphosphoric acid is effective in promoting cyclization and increasing yield of the indole ester intermediate.
- Hydrolysis under mild basic conditions (lithium hydroxide in ethanol/water) efficiently converts esters to carboxylic acids without degradation.
- The formylation step requires careful control of reaction temperature and reagent stoichiometry to avoid overreaction or side products.
- Purification by silica gel chromatography with ammonia-modified solvents helps in isolating the polar aldehyde-containing indole derivatives.
- Yields vary depending on the substitution pattern and reaction scale but generally range from moderate to high for each step.
- NMR data confirm the presence of characteristic peaks for the aldehyde proton (~9.1 ppm), aromatic protons, and ethyl ester moiety, supporting successful synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The formyl group can be converted to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Reduction : The formyl group can be reduced to an alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution Reactions : The chloro and fluoro groups can be replaced by other nucleophiles under basic conditions, enhancing the compound's utility in synthetic applications.
Potential Therapeutic Applications
The indole core structure of this compound is associated with various biological activities, making it a candidate for drug development. Key areas of research include:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, research indicated that compounds similar to this structure inhibited microtubule assembly at concentrations around 20 μM, leading to increased caspase activity in breast cancer cells (MDA-MB-231) .
Table: Summary of Anticancer Activity Studies
| Compound | Concentration (μM) | Effect on Microtubule Assembly (%) | Caspase Activity (Fold Increase) |
|---|---|---|---|
| Ethyl 7-chloro-5-fluoro... | 20 | 40.76 - 52.03 | Not specified |
| Compound 7d | 1 | Morphological changes observed | 1.33 |
| Compound 10c | 5 | G2/M phase arrest | Not specified |
Industrial Applications
Dyes and Pigments Production
In addition to its pharmaceutical applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant coloration properties.
Case Studies
Several studies have highlighted the significance of this compound in drug discovery:
- Antiviral Research : Investigations into indole derivatives have shown potential antiviral properties, suggesting that modifications to the ethyl ester could enhance efficacy against viral infections.
- Anti-inflammatory Studies : The compound has been explored for its anti-inflammatory effects, with preliminary results indicating a reduction in inflammatory markers in vitro.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for certain targets . The formyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate with structurally related indole derivatives, highlighting key differences in substituents, molecular weight, and applications:
Key Observations:
Substituent Effects on Reactivity: The formyl group at position 3 in the target compound distinguishes it from analogs with iodo () or acetyl () groups. Formyl enables rapid condensation reactions (e.g., with amines or hydrazines), making it more versatile in synthesizing heterocyclic libraries. Halogen positioning (Cl at 7 vs.
Ester Group Variations :
- Ethyl esters (target compound, ) generally confer higher lipophilicity than methyl esters (), impacting membrane permeability in drug candidates.
Biological and Synthetic Relevance :
- Compounds like N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () demonstrate the utility of indole carboxylates in generating bioactive amides. The target’s formyl group expands this utility to aldehyde-specific reactions.
- N1-methylation () reduces hydrogen-bonding capacity, which may affect binding to enzymes or receptors compared to the unmethylated target compound.
Biological Activity
Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 1360921-15-8) is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Overview of Indole Derivatives
Indoles are a significant class of heterocyclic compounds that have been extensively studied for their pharmacological properties. They are found in many natural products and pharmaceuticals, making them crucial in medicinal chemistry. The unique structure of indoles allows for various substitutions that can enhance their biological activities.
The biological activity of this compound is primarily attributed to its indole core, which can interact with multiple molecular targets. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity towards specific receptors and enzymes. This compound has shown potential in various biological processes, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : Its structure allows it to bind effectively to various receptors, potentially influencing signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research has indicated that indole derivatives can induce apoptosis in cancer cells by affecting microtubule assembly and cell cycle progression. A study demonstrated that compounds similar to this compound showed significant inhibition of microtubule assembly at concentrations around 20 μM, leading to increased caspase activity in breast cancer cells (MDA-MB-231) .
Table: Summary of Anticancer Activity Studies
| Compound | Concentration (μM) | Effect on Microtubule Assembly (%) | Caspase Activity (Fold Increase) |
|---|---|---|---|
| This compound | 20 | 40.76 - 52.03 | Not specified |
| Compound 7d | 1 | Morphological changes observed | 1.33 |
| Compound 10c | 5 | G2/M phase arrest | Not specified |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Indole derivatives are known to exhibit antibacterial and antifungal activities against various pathogens. Although specific data on this compound is limited, analogous compounds have shown significant inhibition zones against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have investigated the biological implications of indole derivatives:
- Inhibition Studies : Research has shown that structural modifications on the indole skeleton can significantly affect inhibitory activities against specific targets like IDO1 and TDO. For instance, removing or altering substituents at the 7-position resulted in a loss of inhibitory activity .
- Molecular Docking Studies : Computational studies have suggested that this compound could bind effectively to colchicine-binding sites, indicating its potential as an anticancer agent through microtubule destabilization .
Q & A
Q. What are the established synthetic routes for Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate?
The synthesis typically involves multi-step reactions starting with the formation of the indole core via Fischer indole synthesis (phenylhydrazine with ketones/aldehydes under acidic conditions). Subsequent functionalization includes halogenation (chloro/fluoro groups) and formylation at the 3-position. Key steps involve refluxing in solvents like DMF or ethanol with catalysts such as K₂CO₃, followed by purification via column chromatography or recrystallization .
Q. How is the compound characterized structurally?
Single-crystal X-ray diffraction (utilizing SHELX programs for refinement) is the gold standard for determining bond lengths, angles, and hydrogen-bonding networks. Complementary techniques include NMR (¹H/¹³C) for functional group analysis, FT-IR for carbonyl and formyl group identification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What solvents and reaction conditions optimize the formylation step?
Formylation at the 3-position is achieved using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation followed by reaction with DMF. Optimal yields (70–85%) are observed at 0–5°C under inert atmospheres, with dichloromethane or THF as preferred solvents .
Q. How is purity assessed, and what storage conditions are recommended?
Purity is validated via HPLC (>98%) and thin-layer chromatography (TLC). The compound should be stored in airtight containers at room temperature (RT), protected from moisture and light, to prevent hydrolysis of the ester or formyl groups .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved?
Discrepancies in yields (e.g., acylation steps ranging from 50–80%) may arise from solvent polarity, catalyst loading (AlCl₃ vs. FeCl₃), or moisture sensitivity. Systematic optimization using design of experiments (DoE) and in-situ monitoring (e.g., ReactIR) is recommended to identify critical parameters .
Q. What strategies enhance the compound’s reactivity for derivatization?
The formyl group at position 3 is highly reactive:
- Oxidation : KMnO₄ or CrO₃ converts it to a carboxylic acid for peptide coupling.
- Reduction : NaBH₄ yields a hydroxymethyl group for alkylation.
- Nucleophilic substitution : The chloro group at position 7 can be replaced with amines/thiols under basic conditions (e.g., Et₃N in DMF) .
Q. What computational methods predict its biological activity?
Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential targets, such as HIV integrase or kinases. QSAR studies correlate substituent effects (e.g., electron-withdrawing fluoro vs. chloro) with inhibitory potency .
Q. How are crystallographic disorders in the indole ring addressed?
SHELXL refinement tools (PART, SIMU, and DELU commands) resolve disorders in the indole core or ester groups. High-resolution data (≤0.8 Å) and anisotropic displacement parameters improve model accuracy .
Q. What in vitro assays validate its enzyme inhibition potential?
- HIV integrase inhibition : Strand-transfer assays using recombinant enzyme and oligonucleotide substrates.
- Kinase inhibition : Radiometric assays (³²P-ATP) with IC₅₀ determination via dose-response curves .
Q. How does the fluorine substituent influence metabolic stability?
Fluorine at position 5 reduces cytochrome P450-mediated oxidation, enhancing half-life in hepatic microsome assays. Comparative studies with non-fluorinated analogs show a 2–3× increase in metabolic stability .
Data Contradictions and Methodological Challenges
Q. Why do some studies report divergent melting points?
Variations in melting points (e.g., ±5°C) may stem from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and powder XRD can identify polymorphs, while strict drying protocols ensure consistency .
Q. How to reconcile conflicting cytotoxicity results across cell lines?
Discrepancies may arise from cell-specific uptake (e.g., efflux pumps) or assay conditions (serum concentration, incubation time). Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (MTT vs. ATP-luminescence) improve reproducibility .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
